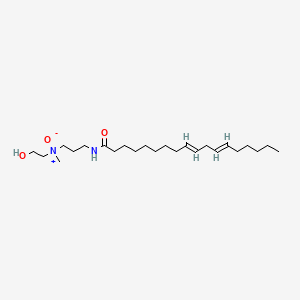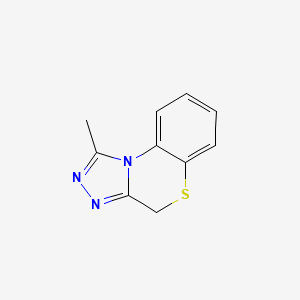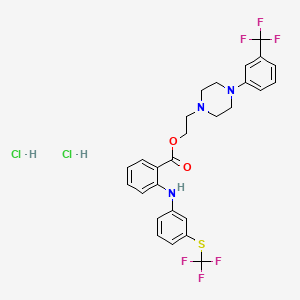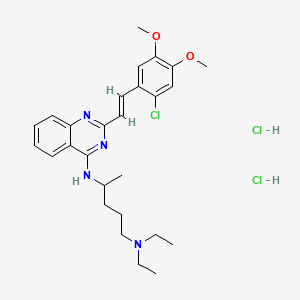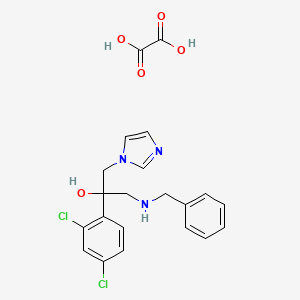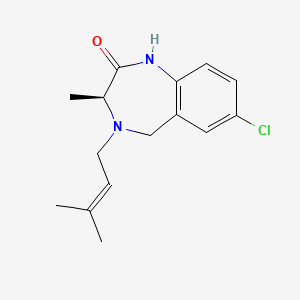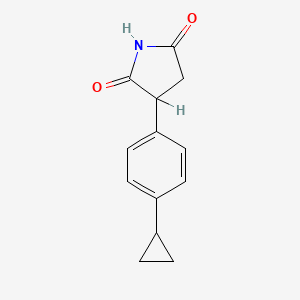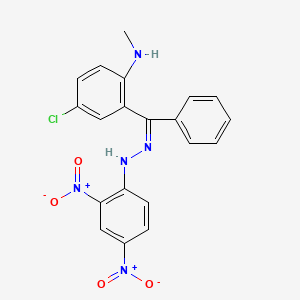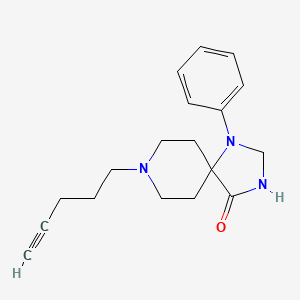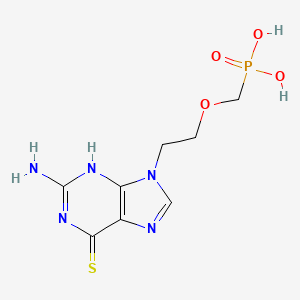
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a phosphonic acid group. The presence of the thioxo group in the purine ring adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- typically involves the reaction of a purine derivative with a phosphonic acid precursor. One common method includes the use of 2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethanol as a starting material, which is then reacted with a phosphonic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thioxo group.
Substitution: The amino group in the purine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the purine ring .
Applications De Recherche Scientifique
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The presence of the thioxo group in the purine ring plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)ethoxy)methyl)-: Similar structure but with an oxo group instead of a thioxo group.
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-methyl-9H-purin-9-yl)ethoxy)methyl)-: Contains a methyl group in the purine ring.
Uniqueness
Phosphonic acid, ((2-(2-amino-1,6-dihydro-6-thioxo-9H-purin-9-yl)ethoxy)methyl)- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
201403-55-6 |
|---|---|
Formule moléculaire |
C8H12N5O4PS |
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
2-(2-amino-6-sulfanylidene-3H-purin-9-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O4PS/c9-8-11-6-5(7(19)12-8)10-3-13(6)1-2-17-4-18(14,15)16/h3H,1-2,4H2,(H2,14,15,16)(H3,9,11,12,19) |
Clé InChI |
DUAQCQILKRJEKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1CCOCP(=O)(O)O)NC(=NC2=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



